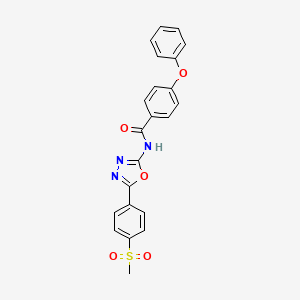
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Polymer Optoelectronics
Research into polyoxadiazoles, which are related to the compound of interest, has revealed their potential in polymer optoelectronic devices. The optical properties of these compounds can be manipulated through different technological conditions during the spin–coating process, making them suitable for use in optoelectronic applications such as light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices. The study by Hajduk et al. (2010) highlights the influence of spinning rate and solution concentration on the optical properties of polyoxadiazole thin films, indicating their potential as materials for optoelectronic devices (Hajduk et al., 2010).
Antibacterial Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities, particularly against rice bacterial leaf blight. These compounds, including those with a methylsulfonyl group, have shown better efficacy than some commercial agents, highlighting their potential in agricultural applications to combat plant diseases. The research by Shi et al. (2015) specifically points to the efficacy of these compounds in enhancing plant resistance against pathogens, suggesting their utility in developing new agrochemicals (Shi et al., 2015).
Pharmacological Potentials
The pharmacological evaluation of heterocyclic compounds, including oxadiazole derivatives, has been a focus of several studies. These compounds have been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. For example, the study by Faheem (2018) assessed the potential of various oxadiazole and pyrazole derivatives, including their interactions with biological targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their therapeutic potential in treating various ailments (Faheem, 2018).
Anticancer Activities
Oxadiazole derivatives have also been evaluated for their anticancer activities. Compounds with specific substitutions have shown moderate to excellent activity against various cancer cell lines, suggesting their potential in cancer therapy. The study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlights the promising anticancer properties of these compounds, offering insights into the design of new anticancer drugs (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-13-9-16(10-14-19)21-24-25-22(30-21)23-20(26)15-7-11-18(12-8-15)29-17-5-3-2-4-6-17/h2-14H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIPTVUMZZQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)

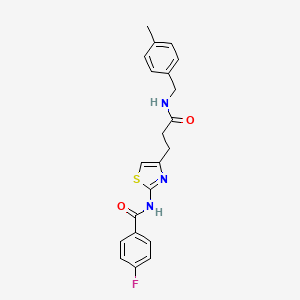
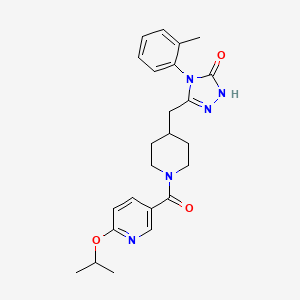
![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)
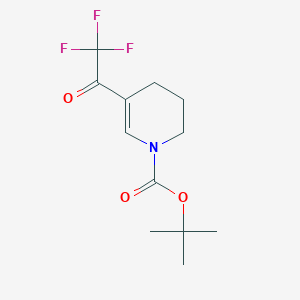
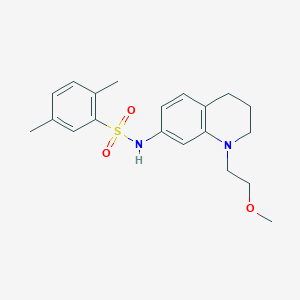
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
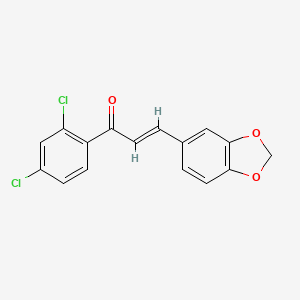
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
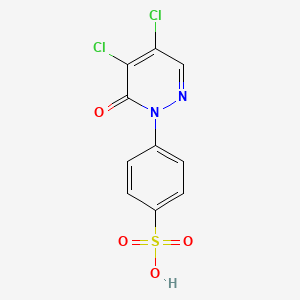

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
